1,3-dithian-5-amine

Übersicht

Beschreibung

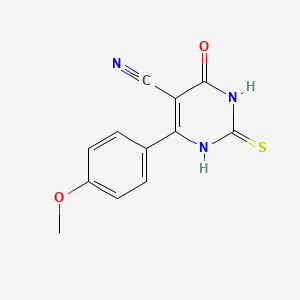

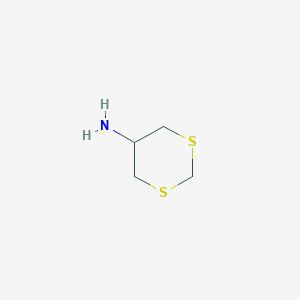

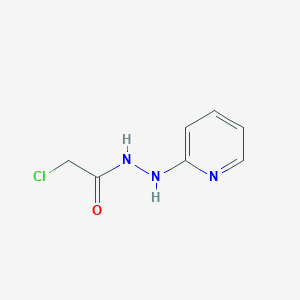

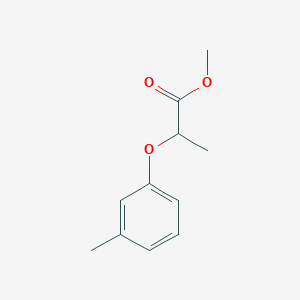

1,3-Dithian-5-amine is a chemical compound with the molecular formula C4H9NS2 . It is a derivative of 1,3-dithiane, which is used as a reagent for the deoxygenation of sulfoxides to their corresponding sulfides .

Synthesis Analysis

1,3-Dithian-5-one undergoes a convenient pseudo-four-component combination with different aldehydes and two equivalents of malononitrile in an aqueous medium and in the presence of triethylamine . This reaction forms novel dithian-fused dicyanoanilines efficiently within 2–3 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two sulfur atoms and an amine group . The average mass of this compound is 135.251 Da .Chemical Reactions Analysis

1,3-Dithianes, including this compound, can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . They can also undergo reactions with various nucleophiles and electrophiles .Wissenschaftliche Forschungsanwendungen

1,3-Dithian-5-amine has been used in a variety of scientific research applications due to its unique structure, reactivity, and ability to form strong hydrogen bonds. It has been used in the synthesis of other heterocyclic compounds such as 1,3-dithian-2-thione and 1,3-dithian-4-thione, which have been used in the synthesis of pharmaceuticals and pesticides. Additionally, this compound has been used as a catalyst for the synthesis of polymers and as a ligand for metal complexes.

Wirkmechanismus

Target of Action

1,3-Dithian-5-amine is a derivative of 1,3-dithianes, which are versatile organic synthesis building blocks . They are known as ‘umpolung’ reagents or acyl anion equivalents . This is because they can be readily metalated and alkylated, allowing the rapid build-up of target molecules . Therefore, the primary targets of this compound are likely to be carbonyl compounds, which it can protect as thioacetals .

Mode of Action

This compound interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This process can be harnessed for the controlled synthesis of carbon–carbon bonds . The resulting compounds can then be used in the assembly of a wide array of complex molecular architectures .

Result of Action

The result of this compound’s action is the formation of novel dithian-fused dicyanoanilines . These compounds are formed efficiently in the reaction mixture within 2–3 hours . The products, which are formed in high yields and precipitate spontaneously in the reaction mixtures, have the potential for fluorescence activity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the deprotection of 1,3-dithianes and 1,3-dithiolanes often requires harsh conditions and is usually performed in the late synthetic stage . Furthermore, the reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst in water at room temperature .

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Dithian-5-amine is a colorless solid that is soluble in a variety of organic solvents, making it easy to handle in the lab. Additionally, it is capable of forming strong hydrogen bonds and has a high affinity for protic solvents, making it an ideal catalyst for a variety of reactions. However, it is not very stable and can decompose at elevated temperatures.

Zukünftige Richtungen

1,3-Dithian-5-amine has a wide range of potential applications due to its unique structure, reactivity, and ability to form strong hydrogen bonds. Future research should focus on the synthesis of other heterocyclic compounds using this compound as a catalyst, as well as its potential applications in the synthesis of pharmaceuticals and pesticides. Additionally, further research should be conducted to explore the biochemical and physiological effects of this compound and its potential toxicity.

Eigenschaften

IUPAC Name |

1,3-dithian-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYHBGHCORESFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSCS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)

amine](/img/structure/B6142292.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)